molecular formula C14H11N3O B7633578 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrile

6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrile

Cat. No. B7633578
M. Wt: 237.26 g/mol
InChI Key: ZBQJULZLHPIWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrile, also known as DI-Pyrimidine, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been shown to exhibit significant biological activity, making it an attractive candidate for further investigation.

Mechanism of Action

6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee exerts its biological effects by targeting specific molecular pathways. In cancer cells, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee induces apoptosis by activating the caspase pathway. In Alzheimer's disease, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee reduces the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase. In Parkinson's disease, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee protects dopaminergic neurons by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of beta-amyloid plaques, and protection of dopaminergic neurons. These effects are mediated by the compound's ability to target specific molecular pathways, as described above.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee in lab experiments is its potent biological activity, which makes it an attractive candidate for further investigation. However, one of the limitations of using 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee. One potential avenue is to investigate its potential as a cancer therapy, either alone or in combination with other drugs. Another potential direction is to explore its potential as a treatment for Alzheimer's disease and Parkinson's disease, either alone or in combination with other drugs. Additionally, further studies are needed to better understand the molecular mechanisms underlying the compound's biological effects, as well as to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of DI- Pyrimidine involves the reaction of 2,3-dihydro-1H-inden-5-ol with ethyl cyanoacetate in the presence of a base, followed by cyclization with guanidine. The resulting compound is then subjected to a series of purification steps to obtain the final product.

Scientific Research Applications

6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been extensively studied for its potential therapeutic applications in various fields, including cancer research, Alzheimer's disease, and Parkinson's disease. In cancer research, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In Alzheimer's disease, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been shown to protect dopaminergic neurons from oxidative stress, which is a major contributor to the progression of the disease.

properties

IUPAC Name

6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-8-12-7-14(17-9-16-12)18-13-5-4-10-2-1-3-11(10)6-13/h4-7,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQJULZLHPIWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=NC=NC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.